Tert-butyl trans-2,3-bis(hydroxymethyl)piperidine-1-carboxylate
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Overview
Description
1,1-Dimethylethyl 2,3-bis(hydroxymethyl)-1-piperidinecarboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with hydroxymethyl groups and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 2,3-bis(hydroxymethyl)-1-piperidinecarboxylate typically involves multi-step organic synthesis. One common approach is the protection of the piperidine nitrogen, followed by the introduction of hydroxymethyl groups at the 2 and 3 positions. The final step involves esterification with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl 2,3-bis(hydroxymethyl)-1-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1,1-Dimethylethyl 2,3-bis(hydroxymethyl)-1-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 2,3-bis(hydroxymethyl)-1-piperidinecarboxylate involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which can interact with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(hydroxymethyl)pyridine: Similar in having hydroxymethyl groups but differs in the ring structure.
Pinacol Boronic Esters: Similar in having hydroxymethyl groups but differs in the functional groups attached to the ring.
Uniqueness
1,1-Dimethylethyl 2,3-bis(hydroxymethyl)-1-piperidinecarboxylate is unique due to its combination of a piperidine ring with hydroxymethyl and tert-butyl ester groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl 2,3-bis(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-6-4-5-9(7-14)10(13)8-15/h9-10,14-15H,4-8H2,1-3H3 |
InChI Key |
JJKVTJLPHAHKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1CO)CO |
Origin of Product |
United States |
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